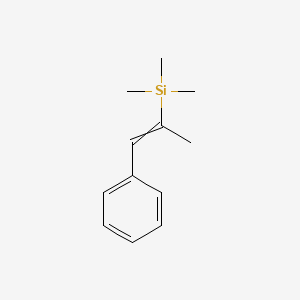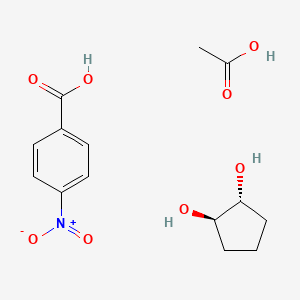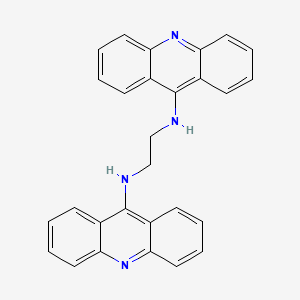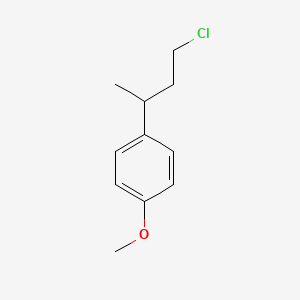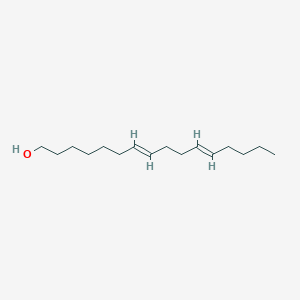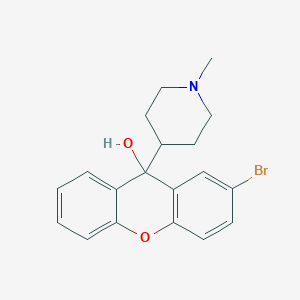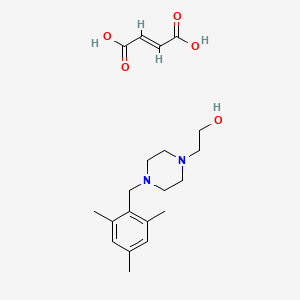
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate is a complex organic compound with a unique structure that combines a piperazine ring with a trimethylphenyl group and a butenedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzyl chloride with piperazine to form 4-((2,4,6-trimethylphenyl)methyl)piperazine. This intermediate is then reacted with ethylene oxide to yield 4-((2,4,6-trimethylphenyl)methyl)-1-piperazineethanol. Finally, the product is esterified with (Z)-2-butenedioic acid to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trimethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or phenyl derivatives.
Scientific Research Applications
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The trimethylphenyl group may enhance the compound’s binding affinity and specificity. The butenedioate moiety can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4,6-Trimethylphenyl)methyl)piperazine
- 4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol
- (Z)-2-Butenedioic acid derivatives
Uniqueness
4-((2,4,6-Trimethylphenyl)methyl)-1-piperazineethanol (Z)-2-butenedioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and the trimethylphenyl group allows for versatile chemical modifications, while the butenedioate moiety enhances its solubility and stability.
Properties
CAS No. |
61014-79-7 |
|---|---|
Molecular Formula |
C20H30N2O5 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H26N2O.C4H4O4/c1-13-10-14(2)16(15(3)11-13)12-18-6-4-17(5-7-18)8-9-19;5-3(6)1-2-4(7)8/h10-11,19H,4-9,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QYEWFMJNXXQFGM-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)CN2CCN(CC2)CCO)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2CCN(CC2)CCO)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


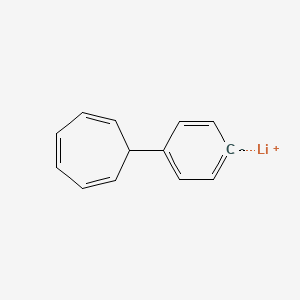
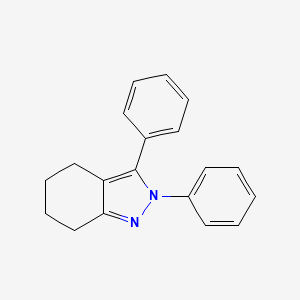

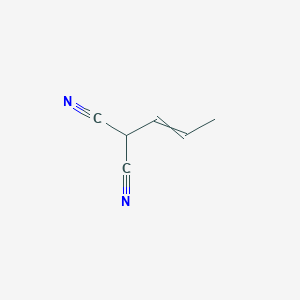

![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
